molecular formula C15H16N6O3 B11634612 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 6306-69-0

8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11634612
CAS No.: 6306-69-0
M. Wt: 328.33 g/mol
InChI Key: ITVKVMVWIJENNI-LZYBPNLTSA-N
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Description

8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a hydrazine moiety with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of a hydrazine derivative with a purine base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by adding crushed ice to the reaction mixture, followed by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-HEXYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar structure with additional hydroxyl groups and a hexyl chain.

    7-{[2-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-2-(METHOXYIMINO)ACETYL]AMINO}-3-{[(2-METHYL-5,6-DIOXO-1,2,5,6-TETRAHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: Contains a thiazole ring and additional functional groups.

Uniqueness

The uniqueness of 8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of a hydrazine moiety with a purine base, which imparts distinct chemical and biological properties.

Properties

CAS No.

6306-69-0

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H16N6O3/c1-19-11-12(20(2)15(24)21(3)13(11)23)17-14(19)18-16-8-9-6-4-5-7-10(9)22/h4-8,22H,1-3H3,(H,17,18)/b16-8+

InChI Key

ITVKVMVWIJENNI-LZYBPNLTSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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